molecular formula C22H20N2O5S B2422353 N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683766-09-8

N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Cat. No.: B2422353
CAS No.: 683766-09-8
M. Wt: 424.47
InChI Key: LVZOSJLYWPJKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide is a synthetic chemical compound designed for research applications. Its structure incorporates a 1,3-benzodioxole moiety, a feature present in compounds with diverse biological activities and material science applications. Scientific literature indicates that 1,3-benzodioxole derivatives are of significant research interest. For instance, some N-(benzo[d][1,3]dioxol-5-yl) derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants and representing a promising scaffold for developing novel plant growth regulators . Other derivatives have been utilized in the development of highly sensitive and selective electrochemical sensors for the detection of toxic heavy metal ions like lead (Pb²⁺) . Furthermore, 1,3-benzodioxole-containing compounds have been investigated as modulators of ATP-binding cassette transporters and as potent, orally bioavailable inverse agonists of the C5a receptor (C5aR) for the study of inflammatory diseases . Researchers can leverage this compound as a key intermediate or functional probe in various fields, including medicinal chemistry, agrochemical science, and chemical biology. The presence of both benzamide and sulfonamide functional groups within its structure offers potential for diverse molecular interactions and mechanism-of-action studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-24(14-16-5-3-2-4-6-16)30(26,27)19-10-7-17(8-11-19)22(25)23-18-9-12-20-21(13-18)29-15-28-20/h2-13H,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZOSJLYWPJKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Amidation: The final step involves coupling the benzodioxole and sulfamoyl intermediates with a benzamide derivative under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with the active site of enzymes, inhibiting their activity, while the sulfamoyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and cellular processes, ultimately exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide
  • N-(benzo[d][1,3]dioxol-5-yl)-1-(N-benzyl-2-(2,3-dioxoindolin-1-yl)acetamido)cyclohexanecarboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(N-benzyl-2-(2,3-dioxoindolin-1-yl)acetamido)-3-methylbutanamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the benzodioxole and sulfamoyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, which has been associated with various pharmacological effects, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure includes a benzamide linked to a sulfamoyl group and a benzo[d][1,3]dioxole ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines and sulfonamides. The reaction conditions often include solvent systems that facilitate the formation of the desired product with high yield and purity.

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives synthesized from salicylaldehyde exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1S. aureus625 µg/mL
Compound 2E. faecalis1250 µg/mL
Compound 3P. aeruginosa500 µg/mL

Antifungal Activity

The antifungal activity of compounds with similar structures has also been reported. For example, certain derivatives showed effective inhibition against Candida albicans, suggesting that the benzo[d][1,3]dioxole moiety enhances antifungal activity .

Table 2: Antifungal Activity of Related Compounds

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
Compound 1C. albicans500 µg/mL
Compound 2C. albicans750 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The presence of the sulfamoyl group enhances its binding affinity to target enzymes involved in bacterial growth and survival.

Case Studies

Recent research has focused on optimizing the biological activity of benzo[d][1,3]dioxole derivatives through structural modifications. In one study, a series of compounds were synthesized and tested for their insect growth regulatory properties, revealing that modifications to the dioxole ring significantly impacted their efficacy .

Table 3: Summary of Case Studies on Benzo[d][1,3]dioxole Derivatives

Study ReferenceFindings
Demonstrated significant antibacterial and antifungal activities in synthesized derivatives.
Highlighted structural modifications leading to enhanced insecticidal properties.

Q & A

Q. Table 1: Critical Reaction Parameters

StepReagents/ConditionsKey Monitoring Method
SulfamoylationDCM, 0–5°C, N₂ atmosphereTLC (Rf tracking)
Amide CouplingEDC/HOBt, RT, anhydrous DMFHPLC (purity >95%)

Basic Question: How is structural confirmation achieved for this compound, especially with limited sample quantities?

Answer:
A multi-spectroscopic approach is essential:

  • NMR : Use cryoprobe-enhanced 600 MHz NMR for 1H/13C analysis. Key peaks:
    • Benzodioxole protons: δ 6.8–7.1 (singlet, 2H).
    • N-methyl sulfamoyl: δ 2.8–3.2 (singlet, 3H) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 451.1 (Δ <2 ppm).
  • IR : Identify sulfonamide S=O stretches at 1320 and 1140 cm⁻¹ .
    For sub-milligram samples, microcrystal XRD with synchrotron radiation resolves ambiguities .

Advanced Question: How can researchers optimize the introduction of the N-benzyl-N-methylsulfamoyl group while minimizing side reactions?

Answer:
Side reactions (e.g., over-sulfonylation) are mitigated by:

Temperature Control : Maintain sulfamoylation at 0–5°C to suppress competing hydrolysis.

Stoichiometry : Use 1.2 equivalents of N-benzyl-N-methylamine to ensure complete reaction without excess reagent .

Workup : Quench with ice-cold water and extract with DCM. Dry over MgSO₄ and concentrate under reduced pressure (<30°C) to prevent degradation .

Q. Table 2: Common Side Reactions and Mitigation

Side ReactionCauseMitigation Strategy
HydrolysisMoistureAnhydrous conditions, N₂ blanket
Di-sulfonylationExcess sulfonyl chlorideControlled reagent addition

Advanced Question: What methodologies resolve spectral data contradictions caused by impurities or degradation?

Answer:
Contradictions arise from residual solvents, byproducts, or thermal degradation. Strategies include:

  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate impurities. MS/MS fragmentation confirms target vs. degradants .
  • DSC Analysis : Identify decomposition onset temperatures (>150°C) to guide storage conditions (-20°C under argon) .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in impure samples by correlating 1H-13C couplings .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

  • Mutagenicity : Ames II testing shows mutagenicity comparable to benzyl chloride (0.8-fold vs. control). Use fume hoods and nitrile gloves .
  • Thermal Stability : DSC reveals decomposition >150°C. Avoid heating during purification.
  • Storage : Store at -20°C in amber vials under argon.

Q. Table 3: Hazard Comparison

CompoundMutagenicity (Ames II)Decomposition Onset
Target Compound0.8-fold155°C
Benzyl Chloride1.0-foldN/A

Advanced Question: How can computational methods predict the reactivity of the sulfamoyl and benzodioxole moieties?

Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electron density. The sulfamoyl group’s electrophilicity (Fukui indices) predicts nucleophilic attack sites .
  • Molecular Dynamics : Simulate solvation effects in DMSO to model reaction pathways for amide coupling .

Advanced Question: How to design assays evaluating this compound’s potential as a kinase inhibitor?

Answer:

Target Selection : Screen against kinase families (e.g., tyrosine kinases) using ATP-binding site homology models.

Enzyme Assays : Use fluorescence polarization (FP) with FITC-labeled ATP analogs. IC50 determination via dose-response curves (10 nM–100 μM range) .

Cellular Validation : Test in HEK293 cells transfected with target kinases. Monitor phosphorylation via Western blot (anti-pTyr antibodies) .

Advanced Question: What analytical techniques identify degradation products under thermal stress?

Answer:

  • TGA-FTIR : Couple thermogravimetric analysis with FTIR to track volatile decomposition products (e.g., CO₂ from benzodioxole cleavage) .
  • LC-QTOF-MS : Non-targeted screening identifies non-volatile degradants (e.g., sulfonic acid derivatives) with accurate mass (<3 ppm error) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.